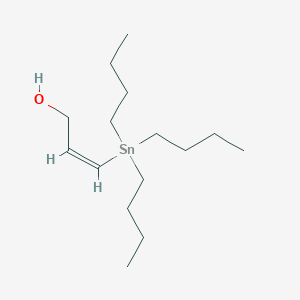

(Z)-3-(Tributylstannyl)prop-2-en-1-ol

Descripción

BenchChem offers high-quality (Z)-3-(Tributylstannyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(Tributylstannyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

74141-12-1; 74141-13-2 |

|---|---|

Fórmula molecular |

C15H32OSn |

Peso molecular |

347.13 |

Nombre IUPAC |

(Z)-3-tributylstannylprop-2-en-1-ol |

InChI |

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; |

Clave InChI |

ODLVTDCSVYRSPD-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCO |

Solubilidad |

not available |

Origen del producto |

United States |

Stereocontrolled Synthesis of (Z)-3-(Tributylstannyl)allyl Alcohol: Mechanistic Insights and Protocols

Executive Summary

Vinyl stannanes are indispensable nucleophilic building blocks in palladium-catalyzed Stille cross-coupling reactions, widely utilized in the total synthesis of complex polyenes, macrolides, and active pharmaceutical ingredients (APIs). While the synthesis of (E)-vinyl stannanes is thermodynamically favored and well-documented, accessing the (Z)-isomer—specifically (Z)-3-(tributylstannyl)allyl alcohol —presents a significant stereochemical challenge.

This whitepaper outlines a field-proven, kinetically controlled synthetic strategy to access this critical (Z)-isomer. By leveraging low-temperature radical initiation via triethylborane (

Mechanistic Rationale: Overcoming Thermodynamic Traps

The stereoselectivity of alkyne hydrostannylation hinges entirely on the lifetime and inversion barrier of the intermediate

Under standard radical conditions using azobisisobutyronitrile (AIBN) as an initiator, the reaction requires elevated temperatures (typically >70 °C). At these temperatures, the initially formed (Z)-configured vinyl radical (resulting from the kinetic trans-addition of the tin radical) undergoes rapid unimolecular inversion to the sterically less encumbered (E)-configured radical. Subsequent hydrogen atom transfer yields the thermodynamic (E)-product[1].

To isolate the (Z)-isomer, the reaction must be forced under strict kinetic control . Triethylborane (

Mechanistic divergence of alkyne hydrostannylation under kinetic vs. thermodynamic control.

Comparative Analysis of Hydrostannylation Conditions

The choice of catalyst and protecting group profoundly dictates the regiochemical (

Table 1: Stereochemical outcomes based on initiator and catalytic systems

| Substrate | Catalyst / Initiator | Temp (°C) | Regioselectivity ( | Stereoselectivity (Z:E) | Dominant Pathway |

| Propargyl alcohol | AIBN | 80 | Mixed | 10:90 | Thermodynamic Radical |

| Propargyl alcohol | 25 | >95:5 ( | N/A | Oxidative Addition / Insertion | |

| Propargyl alcohol | 55 | >95:5 ( | N/A | Mo-Catalyzed Hydrometalation | |

| TBS-Propargyl ether | AIBN | 80 | 90:10 | 40:60 | Thermodynamic Radical |

| TBS-Propargyl ether | -78 | >95:5 | >95:5 | Kinetic Radical Trapping |

Synthetic Workflow & Self-Validating Protocols

To achieve a self-validating synthesis, the workflow is divided into three distinct stages. Analytical checkpoints are embedded to ensure structural integrity before proceeding.

Three-step synthetic workflow for (Z)-3-(tributylstannyl)allyl alcohol.

Step 1: Hydroxyl Protection (TBS Ether Formation)

Objective: Prevent competitive coordination and provide steric bulk to favor

-

Dissolve propargyl alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous

(0.2 M) under argon at 0 °C. -

Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) portion-wise.

-

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Quench with saturated aqueous

, extract with -

Self-Validation Checkpoint: TLC (10% EtOAc/Hexanes) should show complete conversion.

NMR must confirm the presence of the terminal alkyne proton (

Step 2: Kinetically Controlled Hydrostannylation

Objective: Install the tributylstannyl group with strict (Z)-geometry[1].

-

Dissolve the TBS-protected propargyl ether (1.0 equiv) and

(1.2 equiv) in anhydrous toluene (0.1 M) in a flame-dried flask. -

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add

(1.0 M in hexanes, 0.2 equiv) dropwise. -

Introduce a micro-volume of dry air (via a 1 mL syringe) to the headspace to initiate the radical process. Stir at -78 °C for 3 hours.

-

Quench cold with methanol, warm to room temperature, and concentrate under reduced pressure.

-

Purify via flash chromatography using neutral alumina or silica gel pre-treated with 1%

to prevent protiodestannylation. -

Self-Validation Checkpoint (Critical): Analyze the

NMR spectrum. The olefinic protons of the (Z)-isomer will exhibit a vicinal coupling constant (

Step 3: Deprotection to the Free Allylic Alcohol

Objective: Cleave the silyl ether without isomerizing the sensitive (Z)-alkene.

-

Dissolve the (Z)-vinyl stannane intermediate in anhydrous THF (0.1 M) and cool to 0 °C.

-

Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.

-

Stir for 1 hour at 0 °C (avoid extended times at room temperature to prevent decomposition).

-

Dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry over

, and concentrate. -

Purify rapidly via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation Checkpoint:

NMR will show the disappearance of the TBS signals and a downfield shift of the allylic

Conclusion

The synthesis of (Z)-3-(tributylstannyl)allyl alcohol requires a deliberate circumvention of thermodynamic principles. By utilizing a bulky silyl protecting group and executing the hydrostannylation at cryogenic temperatures with an

References

-

Oderinde, M. S., Hunter, H. N., & Organ, M. G. (2012). Kinetic versus thermodynamic stereoselectivity in the hydrostannylation of propargylic alcohol derivatives using AIBN and Et3B as promotors. Chemistry–A European Journal. 1

-

Betzer, J. F., Delaloge, F., Muller, B., Pancrazi, A., & Prunet, J. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. The Journal of Organic Chemistry. 3

-

Kazmaier, U., & Firdous, S. (2006). Molybdenum-Catalyzed Hydrostannations of Allenylcarbinols. Synlett. 4

Sources

Stereoselective Synthesis of (Z)-Vinylstannanes from Alkynes: A Comprehensive Guide to Trans-Hydrostannation and Stannylcupration Methodologies

Abstract & Executive Summary

(Z)-Vinylstannanes are indispensable nucleophilic partners in Stille cross-coupling reactions, frequently utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Unlike (E)-vinylstannanes, which are readily accessible via standard radical-mediated hydrostannation, the (Z)-isomers require a formal anti-addition across the alkyne. This guide details the mechanistic rationale, comparative efficacy, and step-by-step experimental execution of the two premier strategies for their synthesis: transition-metal-catalyzed trans-hydrostannation and higher-order stannylcupration.

Introduction: The (Z)-Vinylstannane Challenge

Standard hydrostannation of alkynes using

Mechanistic Paradigms for anti-Addition

To achieve anti-addition, synthetic chemists rely on two distinct mechanistic logic gates:

Transition-Metal Catalyzed trans-Hydrostannation

Pioneered by Fürstner and others, specific ruthenium and iron complexes can catalyze the direct trans-hydrostannation of alkynes[1]. For instance, the use of

Stannylcupration-Protonation Sequence

Developed extensively by Lipshutz, the use of higher-order mixed stannylcuprates (e.g.,

Decision Matrix & Comparative Analysis

Decision matrix for selecting the optimal (Z)-vinylstannane synthesis route.

Table 1: Comparative Analysis of (Z)-Vinylstannane Synthesis Methods

| Methodology | Catalyst / Reagent | Yields | Z/E Selectivity | Key Advantages | Limitations |

| Ru-Catalyzed | 70-90% | >95:5 | High functional group tolerance; atom economical. | Expensive catalyst; sensitive to directing groups. | |

| Fe-Catalyzed | 65-85% | >90:10 | Earth-abundant metal; highly regio/stereoselective[2]. | Requires strict inert atmosphere; propargylic OH reverses regiochemistry. | |

| Mo-Catalyzed | Mo-BIAN complexes | 60-80% | >85:15 | Good for electron-deficient alkynes[5]. | Lower selectivity for unactivated aliphatic alkynes. |

| Stannylcupration | 75-95% | >98:2 | Exceptional stereocontrol; scalable; reliable[4]. | Stoichiometric copper/tin waste; cryogenic conditions required. |

Experimental Workflows & Methodologies

Protocol A: Iron-Catalyzed trans-Hydrostannation of Terminal Alkynes

Based on recent advancements in base-metal catalysis, this protocol utilizes an iron catalyst for precise anti-addition[2],[3].

Catalytic cycle of transition-metal mediated trans-hydrostannation.

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with

(5 mol %) and dry, degassed THF (0.2 M relative to alkyne). -

Addition: Add the terminal alkyne (1.0 equiv) to the stirring solution at room temperature.

-

Stannane Delivery: Slowly add

(1.2 equiv) dropwise over 10 minutes. Causality: Slow addition prevents competitive homocoupling or premature degradation of the stannane. -

Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (hexane/EtOAc). The reaction typically reaches completion within 2-4 hours.

-

Quench & Purification: Remove the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography on neutral alumina (silica can cause protiodestannylation) using hexanes to afford the (Z)-vinylstannane.

Protocol B: Higher-Order Stannylcupration of Terminal Alkynes

This protocol relies on kinetic control and stoichiometric cuprate formation[4].

Step-by-step experimental workflow for higher-order stannylcupration.

Step-by-Step Procedure:

-

Cuprate Formation: Suspend

(1.1 equiv) in dry THF under Argon and cool to -50 °C. Add -

Transmetalation: Add

(1.1 equiv) dropwise at -50 °C. Stir for 15 minutes to generate the mixed cuprate -

Alkyne Addition: Cool the solution to -78 °C. Add the terminal alkyne (1.0 equiv) dissolved in a minimum volume of THF. Causality: The strict cryogenic temperature ensures the syn-addition is kinetically controlled and prevents isomerization of the resulting vinylcopper intermediate.

-

Protonolysis: After stirring for 2 hours at -78 °C, quench the reaction at -78 °C by adding absolute methanol (5 equiv) followed by saturated aqueous

. Causality: Quenching at a low temperature ensures strict retention of configuration during the cleavage of the C-Cu bond. -

Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over

, and concentrate. Purify via chromatography on triethylamine-deactivated silica gel.

Analytical Validation and Quality Control

To unambiguously validate the success of the (Z)-selective synthesis,

-

Coupling Constants (

): The vinylic protons of a (Z)-alkene typically exhibit a coupling constant of 7-11 Hz, whereas the (E)-isomer exhibits 14-18 Hz. -

Tin Satellites (

): Due to the NMR-active isotopes

References

- Chakrabortty, S.; Fürstner, A. "Regio- and Stereoselective trans-Hydrostannation of Terminal Alkynes Enabled by an Iron Catalyst." Thieme Connect (Angewandte Chemie International Edition).

- Chakrabortty, S.; Fürstner, A. "Iron-Catalyzed trans-Hydrostannation of Terminal Alkynes." PubMed.

- Fürstner, A. et al. "trans-Hydrogenation, gem-Hydrogenation, and trans-Hydrometalation of Alkynes: An Interim Report on an Unorthodox Reactivity Paradigm." Journal of the American Chemical Society.

- "Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes." Chemical Communications (RSC Publishing).

- Zhang, H. X.; Guibé, F.; Balavoine, G. G. A. "Palladium- and molybdenum-catalyzed hydrostannation of alkynes. A novel access to regio- and stereodefined vinylstannanes." The Journal of Organic Chemistry (ACS Publications).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Iron-Catalyzed trans-Hydrostannation of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02720A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The (Z)-3-(Tributylstannyl)prop-2-en-1-ol Whitepaper: Stereoselective Synthesis, Physicochemical Dynamics, and Advanced Cross-Coupling Applications

Executive Summary

(Z)-3-(Tributylstannyl)prop-2-en-1-ol is a highly specialized, bifunctional organometallic building block critical to modern synthetic organic chemistry. Featuring both a polarizable carbon-tin bond and a Lewis-basic allylic alcohol moiety, this compound serves as a linchpin in the stereocontrolled synthesis of complex (Z)-dienes, polyenes, and chiral cis-cyclopropanes. Unlike its thermodynamically favored (E)-isomer, the (Z)-geometry requires precise kinetic control during synthesis. This whitepaper provides an in-depth mechanistic analysis of its trans-selective synthesis, physicochemical properties, and field-proven protocols for its application in advanced drug development and natural product total synthesis (e.g., phorbol and neoliacine frameworks)[1],[2].

Structural Identity & Physicochemical Profile

The utility of (Z)-3-(tributylstannyl)prop-2-en-1-ol is dictated by the spatial relationship between the bulky tributylstannyl group and the hydroxymethyl group. The cis-arrangement forces a unique steric environment that can be exploited for directed downstream functionalizations, such as hydroxyl-directed cyclopropanations[3].

Quantitative Physicochemical Data

Table 1: Core physical and chemical properties of (Z)-3-(tributylstannyl)prop-2-en-1-ol.

| Property | Value | Causality / Significance |

| IUPAC Name | (Z)-3-(Tributylstannyl)prop-2-en-1-ol | Defines the strict cis relationship of the Sn and CH₂OH groups. |

| Molecular Formula | C₁₅H₃₂OSn[4] | - |

| Molecular Weight | 347.12 g/mol [4] | - |

| Isomeric CAS Number | 74141-12-1 (assigned to the (E)-isomer)[4] | The (Z)-isomer is typically generated in situ or custom-synthesized due to isomerization risks. |

| Boiling Point | ~115–125 °C at 0.1–0.5 Torr[5] | Requires high-vacuum Kugelrohr distillation to prevent thermal destannylation. |

| Density | ~1.06 g/mL at 25 °C | Typical for heavy-metal organostannanes. |

| ¹H NMR (C=C-H) | Diagnostic validation of the (Z)-alkene geometry (vs. 14–18 Hz for the (E)-isomer). |

Mechanistic Causality in Stereoselective Synthesis

Standard radical-mediated hydrostannation of propargyl alcohol with tributyltin hydride (Bu₃SnH) predominantly yields the (E)-isomer via a syn-addition pathway. To invert this intrinsic preference and isolate the (Z)-isomer, a trans-selective (anti-addition) hydrometalation must be employed[6].

Alternatively, Grignard exchange utilizing Z-3-dibutylchlorostannyl-2-propen-1-ol and butylmagnesium bromide (BuMgBr) can yield the target compound, though this requires access to the highly specific chlorostannyl precursor[7].

The most robust catalytic method utilizes the [Cp*RuCl]₄ catalyst. The causality behind this stereoinversion lies in the pre-organization of the substrate-catalyst complex. When propargyl alcohol coordinates to the ruthenium center, its hydroxyl group forms a critical hydrogen bond with the chloride ligand of the catalyst (forming the INT0 complex). This spatial anchoring restricts the approach trajectory of the ruthenium-hydride/stannane intermediate, forcing it to deliver the stannyl group from the opposite face (the distal pathway). This strict anti-addition yields the (Z)-vinylstannane with >95% stereoselectivity[6].

Caption: Catalytic cycle of [CpRuCl]₄-mediated trans-hydrostannation yielding the (Z)-vinylstannane.*

Advanced Chemical Reactivity & Workflows

The bifunctionality of (Z)-3-(tributylstannyl)prop-2-en-1-ol enables divergent synthetic workflows, making it a highly prized intermediate in total synthesis.

-

Stereoretentive Stille Cross-Coupling: The carbon-tin bond undergoes facile transmetalation with palladium(II) intermediates. Because transmetalation and subsequent reductive elimination are concerted processes, the (Z)-geometry of the double bond is strictly retained in the final cross-coupled product. This is essential for synthesizing (Z)-diene macrocycles.

-

Directed Asymmetric Cyclopropanation: The free allylic hydroxyl group acts as a Lewis-basic directing group. In the Simmons-Smith reaction (using Et₂Zn and CH₂I₂), the hydroxyl group coordinates the electrophilic zinc carbenoid, pre-organizing the transition state. When paired with a chiral disulfonamide ligand, this reaction yields chiral cis-cyclopropylstannanes with exceptional enantiomeric excess—a critical step in the total synthesis of the phorbol tigliane ring system[2].

Caption: Downstream synthetic workflows utilizing (Z)-3-(tributylstannyl)prop-2-en-1-ol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Ruthenium-Catalyzed Trans-Hydrostannation

Objective: Synthesize (Z)-3-(tributylstannyl)prop-2-en-1-ol via anti-addition[6].

-

Preparation: Flame-dry a Schlenk flask under argon. Causality: Moisture protonates the highly reactive ruthenium-hydride intermediate, leading to premature destannylation and catalyst poisoning.

-

Catalyst Loading: Add [Cp*RuCl]₄ (2 mol%) and propargyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature. Stir for 10 minutes to allow the formation of the critical INT0 hydrogen-bonded complex.

-

Stannane Addition: Add Bu₃SnH (1.1 equiv) dropwise over 1 hour via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the stannane, completely suppressing the uncatalyzed radical background reaction that would yield the undesired (E)-isomer.

-

Quench & Purify: Concentrate under reduced pressure and purify via basic alumina chromatography (hexane/EtOAc). Causality: Silica gel is mildly acidic and can cause protiodestannylation of the electron-rich vinylstannane; basic alumina preserves the C-Sn bond.

-

Validation: Analyze via ¹H NMR. The formation of the (Z)-isomer is confirmed by a vinylic proton coupling constant of

≈ 7–12 Hz.

Protocol B: Stereoretentive Stille Cross-Coupling

Objective: Couple the (Z)-vinylstannane with an aryl iodide while strictly retaining the (Z)-geometry.

-

Reagent Assembly: In a glovebox, combine (Z)-3-(tributylstannyl)prop-2-en-1-ol (1.0 equiv), aryl iodide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in degassed DMF.

-

The Copper Effect: Causality: The addition of CuI is not optional for highly sterically hindered stannanes. Cu(I) scavenges dissociated triphenylphosphine ligands (preventing catalyst autoinhibition) and facilitates a rapid Sn-to-Cu transmetalation. The resulting organocopper intermediate undergoes transmetalation to Palladium orders of magnitude faster than the stannane itself.

-

Reaction Execution: Heat to 80 °C for 4 hours. Monitor via TLC (UV active product formation).

-

Workup: Quench with aqueous KF solution. Causality: Potassium fluoride converts the toxic, soluble tributyltin byproducts into insoluble polymeric Bu₃SnF, which is easily removed by vacuum filtration, preventing contamination of the target API.

-

Validation: GC-MS to confirm mass, and ¹H NMR to verify the retention of the (Z)-alkene geometry.

References

1.[5] and Stereoselective Hydrostannylation of Alkynols with A New Lewis Acidic Hydrostannane - Supporting Information - amazonaws.com - 5 2.[3] Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications - 3 3.[4] Buy Online CAS Number 74141-12-1 - TRC - (2E)-3-(Tributylstannyl)-2-propen-1-ol - lgcstandards.com - 4 4.[6] Computational Investigations into the Mechanisms of Trans-Selective Hydrogenation and Hydrometalation of Alkynes - ACS Publications - 6 5.[1] Synthetic Approaches to Neoliacine - The University of Liverpool Repository - 1 6.[2] TOWARDS THE TOTAL SYNTHESIS OF THE NATURAL PRODUCT PHORBOL - The University of Liverpool Repository - 2 7.[7] Hydrostannierung funktionalisierter Alkine mit gemischten Zinnhalogenidhydriden, Klärung von Struktur und Mechanismus mittels NMR-Spektroskopie - TU Dortmund Repository - 7

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy Online CAS Number 74141-12-1 - TRC - (2E)-3-(Tributylstannyl)-2-propen-1-ol | LGC Standards [lgcstandards.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

Structural Analysis and Stereoselective Synthesis of (Z)-3-(tributylstannyl)prop-2-en-1-ol: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Characterization, Mechanistic Causality, and Validated Synthetic Protocols

Executive Summary

(Z)-3-(tributylstannyl)prop-2-en-1-ol is an indispensable C3 bifunctional building block in advanced organic synthesis. Featuring a nucleophilic vinyl stannane and an electrophilic/modifiable allylic alcohol, it serves as a critical linchpin in Stille cross-coupling reactions for the convergent assembly of polyene macrolides and active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its structural characterization, the mechanistic causality behind its stereoselective synthesis, and a field-validated protocol for its preparation.

Structural Analysis & Spectroscopic Signatures

The synthetic utility of 3-(tributylstannyl)prop-2-en-1-ol hinges entirely on its stereochemical purity. The (Z)-isomer and (E)-isomer exhibit vastly different spatial geometries, which directly dictate their reactivity and the architecture of downstream cross-coupling products. Accurate structural assignment relies primarily on

Causality in NMR Diagnostics

The stereochemistry is definitively assigned by analyzing the scalar coupling constants (

-

Coupling: According to the Karplus equation, the dihedral angle between the vinylic protons dictates the coupling magnitude. The (Z)-isomer (cis, ~0° dihedral angle) exhibits a smaller

-

Coupling: The

Table 1:

| Parameter | (Z)-Isomer | (E)-Isomer | Causality / Structural Basis |

| H-2 (vinylic) Shift | ~ 6.30 ppm | ~ 6.15 ppm | Deshielding differs based on spatial proximity to the electron-rich Sn vs H. |

| 12.0 - 13.5 Hz | 18.5 - 19.5 Hz | Karplus equation: trans dihedral angle (180°) yields larger | |

| 65 - 75 Hz | 120 - 130 Hz | Trans-diaxial arrangement in the (E)-isomer maximizes hyperconjugative orbital overlap. |

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of the (Z)-isomer presents a specific challenge. Standard radical hydrostannylation of propargyl alcohol predominantly yields the thermodynamically more stable (E)-isomer or a complex mixture of regioisomers[1]. Furthermore, palladium-catalyzed hydrostannylation often favors the

To achieve exclusive (Z)-stereoselectivity, stannylcupration is the method of choice[3].

Mechanistic Causality of Stannylcupration

The reaction utilizes a mixed higher-order cyanocuprate, typically Lipshutz's reagent (

Fig 1: Stereoselective synthesis of (Z)-3-(tributylstannyl)prop-2-en-1-ol via stannylcupration.

Table 2: Comparison of Synthetic Methodologies

| Method | Reagents / Catalyst | Major Regioisomer | Major Stereoisomer | Mechanistic Causality |

| Radical Hydrostannylation | (E)-Isomer | Thermodynamic control favors the less sterically hindered trans-alkene[1]. | ||

| Pd-Catalyzed Hydrostannylation | (E)-Isomer | Oxidative addition of Sn-H followed by hydropalladation favors | ||

| Stannylcupration | (Z)-Isomer | Directed syn-addition followed by stereoretentive protonolysis[3]. |

Standardized Experimental Protocol: Stannylcupration

The following protocol outlines a self-validating system for the stereoselective synthesis of (Z)-3-(tributylstannyl)prop-2-en-1-ol, adapted from established methodologies[3].

Reagents Required:

-

Tributyltin hydride (

) -

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Copper(I) cyanide (CuCN)

-

Propargyl alcohol

-

Anhydrous THF

-

Anhydrous Methanol

Step-by-Step Methodology:

-

Stannyllithium Formation: In a flame-dried Schlenk flask under argon, dissolve

(1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv) and stir for 15 minutes.-

Causality: Maintaining -78 °C is critical to prevent the thermal decomposition of the highly reactive

species.

-

-

Lower-Order Cuprate Generation: Add solid CuCN (1.1 equiv) in one portion. Allow the mixture to warm to -40 °C for 30 minutes until a homogeneous pale-yellow solution forms ([

]Li). -

Higher-Order Cuprate Formation: Cool the solution back to -78 °C and add a second equivalent of n-BuLi (1.1 equiv). Stir for 15 minutes to generate the mixed higher-order cuprate

. -

Directed syn-Addition: Slowly add propargyl alcohol (1.0 equiv) neat.

-

Causality: The first equivalent of the cuprate acts as a base to deprotonate the alcohol; the resulting alkoxide coordinates the copper, directing the regioselective syn-addition of the second equivalent across the triple bond.

-

-

Stereoretentive Quench: After stirring for 2 hours at -78 °C, quench the reaction by rapidly injecting anhydrous methanol (10 equiv) at -78 °C.

-

Causality: Methanol acts as a rapid proton source, cleaving the C-Cu bond faster than any potential stereochemical isomerization can occur, locking in the (Z)-geometry.

-

-

Isolation: Warm to room temperature, dilute with diethyl ether, and wash with saturated aqueous

. Extract the aqueous layer, dry the combined organic phases over -

Purification: Purify the crude oil via flash column chromatography using neutral alumina.

-

Causality: Vinyl stannanes are susceptible to protodestannylation on acidic silica gel; neutral alumina ensures the structural integrity of the product is maintained.

-

Downstream Applications: Stille Cross-Coupling

The primary application of (Z)-3-(tributylstannyl)prop-2-en-1-ol is its use as a nucleophile in the Pd-catalyzed Stille cross-coupling reaction. It reacts with aryl or vinyl halides to form stereodefined (Z)-allylic alcohols, which are critical motifs in macrolide antibiotics (e.g., Disorazole Z)[4].

Catalytic Causality

The reaction proceeds via oxidative addition of the electrophile to Pd(0), followed by a rate-determining transmetalation step where the tributylstannyl group is exchanged for the palladium center. The (Z)-geometry is strictly preserved during transmetalation and the subsequent reductive elimination, yielding a stereopure product.

Fig 2: Catalytic cycle of the Stille cross-coupling utilizing the (Z)-stannane building block.

References

-

Title: Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. Source: The Journal of Organic Chemistry (1997). URL: [Link]

-

Title: Synthesis and Biological Evaluation of C(13)/C(13')-Bis-Desmethyl-Disorazole Z. Source: ChemRxiv (2021). URL: [Link]

Sources

Application Note: Synthesis and Modular Assembly of Functionalized (Z)-Allyl Alcohols via (Z)-3-(Tributylstannyl)prop-2-en-1-ol

Executive Summary & Mechanistic Rationale

The (Z)-allylic alcohol motif is a critical structural determinant in numerous bioactive molecules, including leukotrienes, prostaglandins, and complex sphingolipids. However, synthesizing these motifs with high stereofidelity remains a formidable challenge in drug development. Traditional alkyne semi-reductions or Wittig-type olefinations often suffer from poor functional group tolerance or erosion of the (Z)-geometry.

(Z)-3-(tributylstannyl)prop-2-en-1-ol serves as a bifunctional linchpin that circumvents these issues. By pre-installing the (Z)-geometry onto a stable organotin reagent, researchers can leverage mild, palladium-catalyzed Stille cross-coupling to append the allylic alcohol moiety onto diverse aryl or vinyl scaffolds with absolute stereoretention. This guide details the self-validating protocols for both the stereoselective synthesis of the stannyl reagent and its subsequent application in cross-coupling workflows.

Synthesis of the Stannyl Reagent: The Trans-Hydrostannation Paradigm

Causality of Experimental Choices

The synthesis of (Z)-3-(tributylstannyl)prop-2-en-1-ol from propargyl alcohol requires the formal anti-addition of tributyltin hydride (

-

Why not AIBN or Palladium? Radical-initiated hydrostannation (using AIBN) yields thermodynamically driven E/Z mixtures. Palladium-catalyzed hydrostannation predominantly yields the

-stannyl isomer or the syn-addition (E)-isomer. -

The Ruthenium Solution: To achieve strict (Z)-geometry, we employ the

catalyst. The chloride ligand of the ruthenium complex engages in hydrogen bonding with the unprotected propargylic hydroxyl group[1]. This pre-organization directs the proximal delivery of the stannyl group, forcing an unorthodox, concerted anti-addition across the alkyne[2].

Caption: Mechanism of[Cp*RuCl]4-catalyzed trans-hydrostannation ensuring strict (Z)-selectivity.

Protocol A: Stereoselective Synthesis of (Z)-3-(Tributylstannyl)prop-2-en-1-ol

This protocol is designed as a self-validating system; in-process analytical checks ensure the integrity of the intermediate before proceeding to complex couplings.

Reagents: Propargyl alcohol (1.0 equiv),

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous

(0.2 M relative to the alkyne) and -

Substrate Addition: Add propargyl alcohol (1.0 equiv) via syringe. Stir at 0 °C for 5 minutes. The solution will adopt a characteristic cherry-red hue, indicating the formation of the ruthenium

-complex[2]. -

Hydride Delivery: Dropwise add

(1.05 equiv) over 15 minutes at 0 °C. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-inactive alkyne spot is consumed (typically 1-2 hours). -

Quench and Purification: Filter the crude mixture through a short pad of neutral alumina to remove the ruthenium catalyst. Concentrate under reduced pressure.

-

Stereochemical Validation (Critical Step): Analyze the crude product via

NMR. The (Z)-geometry is confirmed by the coupling constant of the olefinic protons (

Modular Assembly: Stille Cross-Coupling Workflow

Causality of Experimental Choices

The Stille coupling of (Z)-3-(tributylstannyl)prop-2-en-1-ol with aryl or vinyl halides is the optimal method for constructing functionalized allyl alcohols because it strictly retains the cis-olefin geometry.

-

The "Copper Effect": Transmetalation from Tin to Palladium is the rate-limiting step. We utilize Copper(I) Iodide (CuI) as a co-catalyst. CuI scavenges dissociated phosphine ligands to create highly active, coordinatively unsaturated Pd(II) species, and forms a transient, highly reactive organocopper intermediate that accelerates transmetalation by orders of magnitude.

Caption: Catalytic cycle of the Stille cross-coupling reaction retaining (Z)-olefin geometry.

Protocol B: General Procedure for Stille Cross-Coupling

-

Preparation: In a glovebox or under strict Argon, charge a vial with the aryl/vinyl halide (1.0 equiv),

(5 mol%), and CuI (10 mol%). -

Solvent & Reagent Addition: Dissolve the mixture in degassed anhydrous DMF (0.1 M). Add (Z)-3-(tributylstannyl)prop-2-en-1-ol (1.2 equiv) via microsyringe.

-

Reaction Execution: Heat the mixture to 80 °C. Self-Validation: The reaction mixture will progressively darken. The precipitation of "Palladium black" indicates the depletion of the stannane and the end of the catalytic cycle.

-

Tin Scavenging Workup (Critical Step): Cool to room temperature and add a 1M aqueous solution of Potassium Fluoride (KF) (10 mL/mmol). Stir vigorously for 30 minutes. This converts toxic, lipophilic tributyltin halides into insoluble polymeric

, which precipitates as a white solid. -

Isolation: Filter the suspension through Celite, extract the filtrate with Diethyl Ether, dry over

, and purify via silica gel chromatography.

Quantitative Data: Optimization of the Cross-Coupling

The following table summarizes the optimization of reaction conditions for the coupling of (Z)-3-(tributylstannyl)prop-2-en-1-ol with a model substrate (4-bromoanisole). The data highlights the necessity of the copper co-catalyst and polar aprotic solvents to maintain yield and stereochemical integrity.

| Entry | Catalyst System (5 mol%) | Co-Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| 1 | None | Toluene | 110 | 24 | 42 | 95:5 | |

| 2 | CuI (10 mol%) | Toluene | 110 | 12 | 78 | 98:2 | |

| 3 | None | DMF | 80 | 18 | 65 | 99:1 | |

| 4 | CuI (10 mol%) | DMF | 80 | 4 | 94 | >99:1 | |

| 5 | CuI (10 mol%) | THF | 65 | 12 | 81 | 96:4 |

References

- A Sphingolipid Fatty Acid Constituent Made by Alkyne trans‐Hydrogenation: Total Synthesis of Symbioramide.d-nb.info.

- Computational Investigations into the Mechanisms of Trans-Selective Hydrogenation and Hydrometalation of Alkynes.ACS Publications.

- Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes.PMC.

Sources

Introduction: The Strategic Role of Organotin Precursors in Radiopharmaceutical Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of (Z)-3-(tributylstannyl)prop-2-en-1-ol as a versatile precursor for the synthesis of radioiodinated molecules.

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling non-invasive diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as targeted radionuclide therapies.[1][2][3] A critical challenge in this field is the ability to introduce a radiohalogen, such as Iodine-123, Iodine-124, or Iodine-131, onto a biologically active molecule with high efficiency, regioselectivity, and under mild conditions that preserve the molecule's function.[4][5]

Direct radioiodination of complex biomolecules can be unpredictable and yield undesirable byproducts.[6] To overcome this, the use of prosthetic groups or "precursors" has become a fundamental strategy. Among the most robust and widely adopted methods is the iododestannylation of organotin (stannane) precursors.[2][7] This electrophilic substitution reaction allows for the precise placement of a radioiodine atom onto an sp²-hybridized carbon, offering high radiochemical yields and purity.[4][8]

(Z)-3-(tributylstannyl)prop-2-en-1-ol is a valuable precursor in this context. Its vinylstannane moiety provides a reactive site for iododestannylation, while the primary alcohol offers a functional handle for subsequent conjugation to larger molecules. The resulting iodovinyl group often exhibits greater in vivo stability compared to radioiodine on certain aromatic rings, mitigating premature deiodination and reducing off-target radiation dose to the thyroid and stomach.[9] This guide provides a detailed exploration of the underlying mechanism, a comprehensive experimental protocol, and critical insights into the application of this precursor.

Core Mechanism: Electrophilic Iododestannylation

The radioiodination of a vinylstannane precursor is a classic electrophilic substitution reaction. The process can be understood through two primary stages:

-

Generation of the Electrophilic Iodine Species : Radioiodine is typically supplied as a sodium iodide salt (e.g., Na[¹²³I]) in a dilute basic solution.[4] In this form, the iodide anion (I⁻) is a nucleophile and not reactive toward the stannane. An oxidizing agent is required to convert the iodide into a reactive electrophilic species, notionally represented as I⁺.[2][10] Common oxidizing agents for this purpose include Chloramine-T, Iodogen®, and peracetic acid.[4][8]

-

Ipso-Substitution at the Vinyl Carbon : The carbon-tin (C-Sn) bond in the vinylstannane is polarized, creating a nucleophilic carbon center. This electron-rich double bond readily attacks the electrophilic radioiodine species. The reaction proceeds via an ipso-substitution, where the radioiodine atom replaces the tributylstannyl group at the exact same position, thus preserving the stereochemistry of the double bond.[2][11] This retention of configuration is a key advantage of the method.

The following diagram illustrates the general mechanism of oxidative iododestannylation.

Caption: Mechanism of radioiodination via electrophilic destannylation.

Detailed Application Protocol

This section provides a comprehensive, step-by-step protocol for the radioiodination of (Z)-3-(tributylstannyl)prop-2-en-1-ol.

A. Materials and Reagents

| Reagent/Material | Grade/Specification | Supplier Example | Purpose |

| (Z)-3-(tributylstannyl)prop-2-en-1-ol | ≥90% Purity | Sigma-Aldrich | Precursor |

| Sodium Iodide [¹²³I] or [¹²⁴I] | No-carrier-added (NCA) in 0.05 M NaOH | Commercial Radiopharmacy | Radioisotope Source |

| Peracetic Acid | 32 wt. % in dilute acetic acid | Acros Organics | Oxidizing Agent |

| Acetic Acid | Glacial, ACS Reagent Grade | Fisher Scientific | Acidic Medium |

| Ethanol | 200 Proof, USP Grade | Decon Labs | Solvent |

| Sodium Metabisulfite | ACS Reagent Grade | J.T. Baker | Quenching Agent |

| Water for Injection (WFI) | USP Grade | Hospira | Solvent/Mobile Phase |

| C18 Sep-Pak Light Cartridge | 130 mg sorbent | Waters | Solid-Phase Extraction |

| Sterile Vials & Syringes | Pyrogen-free | Becton Dickinson | Reagent Handling |

B. Equipment

-

Lead-shielded hot cell or fume hood

-

Calibrated dose calibrator

-

Heating block or water bath

-

Vortex mixer

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radiation detector

-

Analytical radio-HPLC system for Quality Control

-

Radiation survey meter (e.g., Geiger-Mueller)

-

Syringe shields

C. Critical Safety Precautions

-

Radiation Safety : All manipulations involving radioiodine must be performed in a designated lead-shielded hot cell or fume hood to minimize radiation exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.[12] Use syringe shields and tongs for all transfers of radioactive material. Wear body and ring dosimeters.[13][14]

-

Chemical Toxicity : Tributyltin compounds are toxic and should be handled with care in a well-ventilated area.[15][16] Avoid inhalation and skin contact.

-

Volatility : Although less volatile than elemental iodine, some radioiodine species can be volatile. Work in a fume hood equipped with a charcoal filter is recommended to trap any airborne radioactivity.[17]

-

Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety glasses, and two pairs of disposable gloves when handling radioactive materials.[13]

D. Step-by-Step Radioiodination Procedure

-

Reagent Preparation :

-

In a lead-shielded vial, prepare a 1 mg/mL solution of the (Z)-3-(tributylstannyl)prop-2-en-1-ol precursor in ethanol.

-

Prepare the oxidizing solution by diluting peracetic acid in ethanol. Causality Note: Peracetic acid is a reliable oxidant for this reaction; its concentration can be tuned to balance reaction speed with the potential for degrading sensitive substrates.[7][8]

-

-

Reaction Setup :

-

To a 1 mL conical reaction vial, add 10 µL of the precursor solution (10 µg).

-

Add 20 µL of glacial acetic acid. Causality Note: An acidic medium facilitates the electrophilic substitution on the vinylstannane.[8]

-

In a separate shielded container, draw up the desired amount of Na[*I] solution (e.g., 1-10 mCi, 37-370 MBq) into a syringe.

-

-

Initiation and Incubation :

-

Add the Na[*I] solution to the reaction vial.

-

Immediately add 10-20 µL of the prepared peracetic acid solution to initiate the reaction. The total reaction volume should be kept low (<100 µL) to maintain high reactant concentrations.

-

Cap the vial tightly, vortex briefly, and place it in a heating block set to 70-80°C for 15-20 minutes.[7] Causality Note: Heating accelerates the reaction rate, ensuring high labeling efficiency within a short timeframe suitable for isotopes with shorter half-lives like ¹²³I.[4]

-

-

Quenching :

-

After incubation, cool the vial to room temperature.

-

Add 50 µL of a freshly prepared sodium metabisulfite solution (approx. 50 mg/mL in WFI) to quench any unreacted oxidizing agent. Vortex until the solution is colorless. This step prevents subsequent unwanted oxidation of the product or HPLC column components.

-

E. Purification Workflow

Purification is a mandatory step to remove unreacted radioiodide, the toxic tin precursor, and any radiochemical or chemical impurities.[18][19][20]

-

Primary Cleanup (SPE) :

-

Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.

-

Dilute the quenched reaction mixture with 1 mL of WFI and load it onto the cartridge.

-

Wash the cartridge with 10 mL of WFI to elute the highly polar unreacted radioiodide. Collect this fraction for waste disposal.

-

Elute the desired radiolabeled product from the cartridge with 1 mL of ethanol. The precursor and tin byproducts will also elute in this fraction.

-

-

Final Purification (Semi-Preparative HPLC) :

-

Inject the ethanol fraction from the SPE step onto a semi-preparative HPLC system.

-

Typical HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 10 x 250 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution using a mixture of ethanol and water.[19] For example, 60:40 Ethanol:Water.

-

Flow Rate: 3-5 mL/min

-

Detection: UV detector set to an appropriate wavelength and a series-connected radiation detector.

-

-

Collect the radioactive peak corresponding to the purified (Z)-3-[*I]iodo-prop-2-en-1-ol. The tributyltin precursor will typically have a longer retention time.

-

F. Formulation

-

The collected HPLC fraction is typically diluted with sterile saline or a buffer solution to reduce the ethanol concentration to a physiologically acceptable level (usually <10%).

-

The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This solution is now ready for quality control testing.

Workflow Visualization

The following diagram outlines the complete workflow from precursor to the final formulated product.

Caption: Experimental workflow for synthesis and purification.

Quality Control: A Self-Validating System

Rigorous quality control is essential to ensure the safety, purity, and efficacy of any radiopharmaceutical intended for administration.[21][22][23]

| QC Test | Parameter Measured | Method | Acceptance Criteria | Rationale |

| Radiochemical Purity (RCP) | Percentage of radioactivity in the desired chemical form. | Analytical Radio-HPLC or Radio-TLC | > 95% | Ensures that the radiation dose is delivered by the correct molecule, preventing poor image quality or off-target toxicity.[23][24] |

| Chemical Purity | Absence of non-radioactive chemical contaminants. | HPLC with UV detection | Peak corresponding to precursor should be absent or below specified limits. | The organotin precursor is toxic and must be efficiently removed to ensure patient safety.[15][21] |

| Radionuclidic Purity | Fraction of total radioactivity present as the desired radionuclide. | Gamma Spectroscopy | > 99% | Prevents unnecessary radiation dose from long-lived or high-energy radionuclidic impurities.[21] |

| Sterility & Endotoxin Test | Absence of microbial contamination and pyrogens. | USP <71> and <85> | Sterile and < 175 EU/V | Mandatory for all injectable formulations to prevent infection and pyrogenic reactions.[21] |

References

- A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC. (2025, May 16).

- Use of radioiodine in nuclear medicine—A brief overview. (2021, March 15). Johns Hopkins University.

- Use of radioiodine in nuclear medicine a - brief overview | Request PDF.

- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC.

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC.

- Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed.

- Radioiodine handling, how to avoid internal contamination of oper

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022, November 9). MDPI.

- Recent Advances in Synthetic Methods for Radioiodination. (2020, May 5).

- US6447747B1 - Process for the preparation of radiopharmaceuticals.

- Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermedi

- Bifunctional aryliodonium salts for highly efficient radioiodination and astatination of antibodies - PMC. (2017, September 19).

- Chapter 14: Quality Control of Radiopharmaceuticals | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. PharmacyLibrary.

- A rapid and efficient preparation of [I-123]radiopharmaceuticals using a small HPLC (Rocket (R)) column | Request PDF. (2025, August 9).

- Iodine isotopes used in nuclear medicine.

- Electrophilic radioiododestannylation. | Download Scientific Diagram.

- Iodine (I-123). Environmental Health & Safety, University of Michigan.

- Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in r

- Quality Control of Compounded Radiopharmaceuticals. (2009, January 12). The University of New Mexico.

- I Nuclide Safety Data Sheet Iodine-123. Health Physics Society.

- (PDF) Quality control of iodine-131-labeled metaiodobenzylguanidine. (2025, August 9).

- Tributyltin compounds (EHC 116, 1990). inchem.org.

- I-124 FORMS: Soluble PHYSICAL CHARACTERISTICS STANFORD HAZARD CATEGORY EXTERNAL RAD. Stanford University.

- Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents. PharmacyLibrary.

- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022, November 24). Semantic Scholar.

- (Z)-3-(Tributylstannyl)prop-2-en-1-ol | 74141-13-2. Sigma-Aldrich.

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6447747B1 - Process for the preparation of radiopharmaceuticals - Google Patents [patents.google.com]

- 9. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacylibrary.com [pharmacylibrary.com]

- 11. Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. case.edu [case.edu]

- 13. hpschapters.org [hpschapters.org]

- 14. ehs.stanford.edu [ehs.stanford.edu]

- 15. Bifunctional aryliodonium salts for highly efficient radioiodination and astatination of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 17. lp.comecer.com [lp.comecer.com]

- 18. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacylibrary.com [pharmacylibrary.com]

- 23. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 24. researchgate.net [researchgate.net]

Functional group tolerance in Stille reactions with (Z)-3-(tributylstannyl)prop-2-en-1-ol.

Application Note: Functional Group Tolerance and Protocols for Stille Couplings Using (Z)-3-(tributylstannyl)prop-2-en-1-ol

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation, particularly in the total synthesis of complex natural products and pharmaceuticals[1][2]. Among the diverse array of organotin reagents, (Z)-3-(tributylstannyl)prop-2-en-1-ol (also known as (Z)-3-(tributylstannyl)allyl alcohol) is a highly specialized building block used to install a Z-allylic alcohol moiety with absolute stereoretention[3].

As a Senior Application Scientist, I frequently observe that the primary advantage of this reagent is its extraordinary functional group tolerance. Unlike organozinc (Negishi) or organomagnesium (Kumada) reagents, organostannanes are relatively non-polar, air-stable, and moisture-tolerant[4]. This allows for the direct coupling of the unprotected allylic alcohol without the need for transient silyl or ether protecting groups, streamlining synthetic routes and maximizing atom economy.

Mechanistic Causality: Stereoretention and The "Copper Effect"

To leverage (Z)-3-(tributylstannyl)prop-2-en-1-ol effectively, one must understand the causality behind its reactivity and tolerance. The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle: oxidative addition of the electrophile, transmetalation of the stannane, and reductive elimination.

Stereoretention: The transmetalation step of vinylstannanes proceeds with strict retention of double-bond geometry. The Z-configuration of the prop-2-en-1-ol fragment is preserved because the C-Sn bond cleavage and C-Pd bond formation occur via a concerted, stereoretentive pathway.

The Liebeskind-Fürstner Modification (The "Copper Effect"): The transmetalation of organostannanes is notoriously slow and often rate-limiting. Furthermore, the free hydroxyl group on (Z)-3-(tributylstannyl)prop-2-en-1-ol can occasionally coordinate to the palladium center, retarding the reaction. To overcome this, the addition of a Cu(I) co-catalyst (such as CuTC or CuI) is highly recommended[1][5].

-

Mechanistic Role 1: Cu(I) acts as a highly effective scavenger for free phosphine ligands, preventing "autoretardation" and opening coordination sites on the Pd(II) intermediate[5].

-

Mechanistic Role 2: In highly polar solvents (like DMF or NMP), an intermediate Sn-to-Cu transmetalation occurs, generating a highly reactive organocopper species that rapidly transfers the Z-allylic alcohol fragment to the Pd(II) center[6].

Caption: Mechanistic pathway of the Cu-assisted Stille cross-coupling highlighting the transmetalation step.

Functional Group Tolerance Profile

The inherent low nucleophilicity of the C-Sn bond allows the Stille reaction to be conducted in the presence of highly sensitive functional groups. Table 1 summarizes the tolerance profile when using (Z)-3-(tributylstannyl)prop-2-en-1-ol.

Table 1: Functional Group Tolerance in Stille Couplings with Organostannanes

| Functional Group | Tolerance Level | Mechanistic Rationale & Causality | Recommended Conditions |

| Alcohols (Free -OH) | Excellent | Organotins are not basic enough to deprotonate hydroxyl groups. The reagent itself contains a free -OH, which remains unreactive[7]. | Standard Pd(PPh3)4 or Pd2(dba)3. |

| Aldehydes / Ketones | Excellent | Lack of nucleophilic addition. The C-Sn bond does not attack electrophilic carbonyl carbons under neutral conditions[7]. | Standard Pd(0) catalysis. |

| Esters / Amides | Excellent | Completely inert to organostannanes. Tolerates highly functionalized macrolide precursors[1]. | Standard Pd(0) catalysis. |

| Epoxides | Good to Excellent | Stable under neutral Stille conditions. Avoid Lewis acidic additives which may trigger ring-opening. | CuTC/Pd(PPh3)4 (Fürstner protocol)[1]. |

| Alkyl Chlorides/Fluorides | Excellent | Chemoselective oxidative addition. Pd(0) selectively inserts into C-I, C-Br, or C-OTf bonds, leaving C-Cl and C-F intact[8]. | Standard Pd(0) catalysis. |

Experimental Protocols

To ensure a self-validating and reproducible system, the following protocols detail both a standard coupling and a copper-assisted coupling for sterically hindered or electronically deactivated substrates.

Protocol A: Standard Palladium-Catalyzed Stille Coupling

Ideal for standard aryl/vinyl iodides and bromides.

-

Preparation: In a flame-dried Schlenk flask, dissolve the organic electrophile (1.0 equiv, e.g., a vinyl iodide) and (Z)-3-(tributylstannyl)prop-2-en-1-ol (1.1 equiv) in anhydrous, degassed DMF (0.1 M concentration).

-

Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Catalyst Addition: Under a positive pressure of Argon, add Pd(PPh3)4 (5 mol%).

-

Reaction: Heat the mixture to 70 °C. Monitor the consumption of the electrophile via LC-MS or TLC (typically 4–12 hours).

-

Workup (Tin Removal): Cool to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes. Causality: The fluoride ions displace the butyl groups on the tin byproduct, forming insoluble polymeric Bu3SnF, which precipitates out of solution.

-

Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: The Stille-Fürstner Protocol (Copper-Assisted)

Ideal for highly functionalized, temperature-sensitive natural product intermediates (e.g., macrolides, polyenes)[1][9].

-

Preparation: Dissolve the electrophile (1.0 equiv) and (Z)-3-(tributylstannyl)prop-2-en-1-ol (1.2 equiv) in anhydrous, degassed THF or NMP.

-

Catalyst & Co-Catalyst Addition: Under Argon, add Pd(PPh3)4 (5 mol%) and Copper(I) thiophene-2-carboxylate (CuTC) (10–20 mol%).

-

Reaction: Stir at room temperature (20–25 °C). The addition of CuTC accelerates the transmetalation so significantly that heating is often unnecessary, preserving delicate functional groups like epoxides or sensitive stereocenters.

-

Workup & Purification: Follow the KF workup procedure described in Protocol A.

Caption: Step-by-step experimental workflow for the Stille-Fürstner coupling with KF workup.

Conclusion

The use of (Z)-3-(tributylstannyl)prop-2-en-1-ol in Stille couplings offers an unparalleled method for the stereocontrolled installation of Z-allylic alcohols. By understanding the mechanistic role of the catalyst system—specifically the implementation of the copper effect—scientists can achieve near-universal functional group tolerance under exceptionally mild conditions, bypassing the need for cumbersome protecting group strategies.

References

-

Stille Coupling Definition - Organic Chemistry Key Term, Fiveable, [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, RSC Publishing,[Link]

-

A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction, Institut Kimia Malaysia,[Link]

-

Stille Coupling, OpenOChem Learn, [Link]

-

Konrad Siegel's Research Works (First Synthesis of Xerulin), ResearchGate,[Link]

-

Total Synthesis of Pentamycin by a Conformationally Biased Double Stille Ring Closure, ResearchGate,[Link]

-

"Copper Effect" in Migita–Kosugi–Stille Coupling Revisited, ResearchGate,[Link]

-

On the Nature of the "Copper Effect" in the Stille Cross-Coupling, ACS Publications,[Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. ikm.org.my [ikm.org.my]

- 9. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of 1,3-Dienes via Stille Cross-Coupling using (Z)-3-(Tributylstannyl)prop-2-en-1-ol

Executive Summary

The construction of stereodefined 1,3-dienes is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, such as leukotrienes, lipoxins, and macrolide antibiotics. The organometallic reagent (Z)-3-(tributylstannyl)prop-2-en-1-ol (commonly referred to as (Z)-3-tributylstannylallyl alcohol) serves as a highly versatile, stereoretentive building block in Palladium-catalyzed Stille cross-coupling reactions.

This application note details the mechanistic rationale behind the reagent's efficacy, the optimized preparation of the (Z)-stannane via stannylcupration, and a robust protocol for synthesizing (Z,E)- or (Z,Z)-1,3-dienes with exceptional geometric purity.

Mechanistic Insights & Causality (E-E-A-T)

The synthetic utility of (Z)-3-(tributylstannyl)prop-2-en-1-ol relies entirely on the fundamental stereoretention inherent to the Stille catalytic cycle [Ref 1].

-

Oxidative Addition : The Pd(0) active catalyst undergoes oxidative addition into the C–X bond of an electrophile (typically a vinyl halide or triflate), forming a Pd(II) intermediate.

-

Transmetalation (The Critical Step) : The organostannane transfers its (Z)-allyl alcohol moiety to the Pd(II) center. Crucially, this transmetalation proceeds with strict retention of configuration at the sp²-hybridized carbon. However, bulky tributyltin reagents can transmetalate slowly, risking undesired Z-to-E isomerization of the intermediate. To prevent this, "Farina's ligands" (e.g., triphenylarsine,

, or tri-2-furylphosphine) are employed. These highly labile ligands accelerate the transmetalation step by up to 1000-fold compared to standard -

Reductive Elimination : The two organic groups couple, releasing the stereodefined diene and regenerating the Pd(0) catalyst.

Fig 1: Catalytic cycle of the Stille coupling highlighting the stereoretentive transmetalation step.

Reagent Preparation: The Case for Stannylcupration

Historically, vinyl stannanes were prepared via the radical or Pd-catalyzed hydrostannylation of alkynes. However, applying hydrostannylation directly to propargyl alcohol yields a poorly reproducible mixture of E/Z geometric isomers and proximal/distal regioisomers[1][2].

To achieve absolute (Z)-stereocontrol, stannylcupration is the method of choice[3]. By treating propargyl alcohol with a higher-order mixed cuprate (e.g.,

Experimental Protocols

Protocol A: Synthesis of (Z)-3-(tributylstannyl)prop-2-en-1-ol

Objective: Prepare the (Z)-stannane building block with >95% geometric purity.

-

Cuprate Formation : In an oven-dried Schlenk flask under Argon, suspend CuCN (1.2 equiv) in anhydrous THF (0.2 M) at -78 °C. Add n-BuLi (2.4 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes to form the lower-order cuprate.

-

Stannylcuprate Generation : Add

(1.2 equiv) dropwise. The solution will turn clear, indicating the formation of the higher-order stannylcuprate -

Alkyne Addition : Add propargyl alcohol (1.0 equiv) neat or as a concentrated THF solution. Maintain the reaction at -78 °C for 2 hours.

-

Quench & Workup : Quench the reaction at -78 °C with an excess of anhydrous methanol (to ensure protonolysis retains the Z-geometry), followed by saturated aqueous

. -

Purification : Extract with diethyl ether, dry over

, and concentrate in vacuo. Purify via neutral alumina flash chromatography (Note: standard silica gel can cause protodestannylation) to afford the pure (Z)-isomer.

Protocol B: General Stille Cross-Coupling for Diene Synthesis

Objective: Couple the (Z)-stannane with an (E)-vinyl iodide to form a (Z,E)-1,3-diene.

-

Reaction Setup : To a Schlenk tube, add the (E)-vinyl iodide (1.0 equiv), (Z)-3-(tributylstannyl)prop-2-en-1-ol (1.1 equiv), and anhydrous DMF (0.1 M). Degas the solution via three freeze-pump-thaw cycles.

-

Catalyst Addition : Under a positive flow of Argon, add

(2.5 mol%) and -

Coupling : Heat the mixture to 60 °C for 4–6 hours. Monitor the reaction by TLC (UV and

stain) until the vinyl iodide is fully consumed. -

Crucial Tin Workup : Cool the mixture to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.

-

Causality: Tributyltin halides generated during the reaction are highly lipophilic, toxic, and notoriously difficult to separate via chromatography. KF converts these byproducts into polymeric

, an insoluble white precipitate that is easily removed by filtration through a Celite pad.

-

-

Isolation : Extract the filtrate with Ethyl Acetate, wash extensively with water and brine (to remove DMF), dry over

, and concentrate. Purify the resulting diene via silica gel flash chromatography.

Fig 2: Step-by-step experimental workflow for diene synthesis, emphasizing the critical KF workup.

Data Presentation: Optimization of Coupling Conditions

The choice of ligand and solvent profoundly impacts both the chemical yield and the geometric purity of the final diene. The table below summarizes the optimization landscape for coupling (Z)-3-(tributylstannyl)prop-2-en-1-ol with a standard vinyl iodide.

| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Z,E : E,E Ratio |

| 1 | None | Toluene | 110 | 12 | 45 | 80:20 | |

| 2 | DMF | 80 | 8 | 62 | 85:15 | ||

| 3 | DMF | 60 | 4 | 88 | >98:2 | ||

| 4 | NMP | 50 | 3 | 91 | >98:2 |

Table 1: Effect of ligand and solvent on the yield and stereoretention of the Stille coupling. Note the dramatic improvement in both yield and geometric purity when utilizing highly labile ligands like

References

-

[Ref 1] Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. URL:[Link]

-

[Ref 2] Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. URL:[Link]

-

[1] Hounjet, L. J., et al. (2013). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrostannylation of Propargylic Alcohol Derivatives. Chemistry - A European Journal. URL:[Link]

-

[2] Lindsley, C. W., et al. (2005). Tandem Stille/Suzuki−Miyaura Coupling of a Hetero-Bis-metalated Diene. Rapid, One-Pot Assembly of Polyene Systems. Organic Letters. URL:[Link]

-

[3] Betzer, J.-F., Delaloge, F., Muller, B., Pancrazi, A., & Prunet, J. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. The Journal of Organic Chemistry. URL:[Link]

Sources

Removal of tributyltin byproducts from Stille coupling reactions.

Removal of Tributyltin Byproducts from Stille Coupling Reactions

Welcome to the technical support guide for the purification of products from Stille coupling reactions. The Stille reaction is a powerful tool for forming carbon-carbon bonds; however, the stoichiometric use of organotin reagents presents a significant purification challenge.[1] The high toxicity of organotin compounds necessitates their removal to very low levels (ppm), which is critical for applications in pharmaceutical and materials science.[2]

This guide provides a structured approach to selecting a purification strategy, troubleshooting common problems, and executing detailed protocols to ensure your final compound is free of tin residues.

Purification Strategy Selection

Choosing the right purification method is crucial for efficiency and success. The optimal strategy depends on the properties of your desired product and the nature of the tin byproducts. The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl) and unreacted organostannane.[2] Homocoupled species like hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) may also be present.[2]

Use the following decision tree to guide your choice of a primary purification strategy.

Caption: Decision tree for selecting a primary tin removal strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is removing organotin byproducts so important? Organotin compounds are known to be highly toxic.[2][3] For any application involving biological systems, such as drug development, regulatory and safety standards require the removal of these residues to parts-per-million (ppm) levels.[2]

Q2: Can I just use a standard silica gel column? While it might reduce tin levels, standard silica gel chromatography is often insufficient for complete removal.[2] The non-polar nature of many tributyltin byproducts leads to co-elution with products of similar polarity.[2]

Q3: What is the principle behind the potassium fluoride (KF) wash? The high affinity of the fluoride ion for tin drives the formation of tributyltin fluoride (Bu₃SnF). This compound is a solid that is insoluble in most common organic solvents and water, allowing for its removal by filtration.[4][5]

Q4: Are there alternative coupling reactions that avoid tin byproducts? Yes, the Suzuki coupling, which uses generally less toxic boronic acids, is a popular alternative.[2] However, Stille coupling is often favored for the stability and broad functional group tolerance of its organostannane reagents.[1][2]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Persistent tin contamination after aqueous KF wash. | 1. Insufficient mixing: The reaction between aqueous KF and organotin in the organic layer is a phase-transfer process. | 1. Ensure vigorous stirring or shaking of the separatory funnel for at least 1-2 minutes for each wash to maximize interfacial contact.[6][7] |

| 2. Insufficient KF: The amount of KF may be stoichiometrically inadequate. | 2. Use a saturated or 1M aqueous solution of KF and perform at least 2-3 washes.[2][6] | |

| Formation of an intractable emulsion or precipitate at the interface during KF wash. | A thick precipitate of Bu₃SnF can form, trapping the product and preventing clean separation.[7] | Filter the entire biphasic mixture through a pad of Celite®. The solid Bu₃SnF will be retained, and the filtrate can be returned to the separatory funnel for separation of the layers.[6][7][8] |

| Product co-elutes with tin byproducts during flash chromatography. | The product and tin impurities have very similar polarity. | 1. Modify the mobile phase: Add a small amount of triethylamine (~2-5%) to the eluent. This can help retard the tin species on the silica.[2][6][9] 2. Modify the stationary phase: Use a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃). This has been shown to reduce tin to <15 ppm.[7][10] |

| Low product recovery after purification. | 1. Product precipitation: Your product might be precipitating along with the Bu₃SnF during the KF wash. | 1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to maintain product solubility.[2] |

| 2. Product degradation: The product may be sensitive to the acidic nature of standard silica gel. | 2. Use neutral or basic alumina for chromatography, or pre-treat the silica gel by flushing with an eluent containing triethylamine.[2] | |

| Unreacted starting stannane or distannane (Bu₃SnSnBu₃) is present. | These species are less polar than Bu₃SnCl and may not be removed efficiently by a standard KF wash. | Perform an oxidative workup. Treat the crude mixture with a solution of iodine (I₂) in an organic solvent. This converts Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which is more readily removed by a subsequent KF wash.[6][7] |

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

This is the most common first-line method for removing the bulk of tributyltin halides.

Caption: Standard workflow for a KF wash to remove tin byproducts.

Step-by-Step Methodology:

-

Dilution: After the Stille reaction is deemed complete, cool the mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate or diethyl ether.

-

Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer two to three times with a 1M aqueous solution of potassium fluoride (KF). For each wash, shake the funnel vigorously for at least one minute to ensure thorough mixing.[6][7]

-

Filtration (If Necessary): A white precipitate of Bu₃SnF may form at the organic/aqueous interface.[6] If this precipitate is substantial and hinders separation, filter the entire biphasic mixture through a 1-inch pad of Celite® in a Büchner funnel.

-

Final Washes: Return the filtrate to the separatory funnel (if filtered) and separate the layers. Wash the organic layer with brine to remove residual water and KF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

Protocol 2: Purification via K₂CO₃-Impregnated Silica Gel Chromatography

This method is highly effective for removing trace amounts of tin when co-elution is an issue. It has been reported to reduce organotin impurities to below 15 ppm.[7][10]

Step-by-Step Methodology:

-

Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[7][10] This can be done by grinding in a mortar and pestle or by slurrying in a volatile solvent followed by evaporation.

-

Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent system (as determined by TLC).

-

Sample Loading: Concentrate the crude reaction mixture in vacuo. A preliminary aqueous workup is typically not required.[10] Dissolve the crude residue in a minimal amount of solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elution and Collection: Elute the column with the chosen solvent system. Collect and analyze fractions via TLC to isolate the purified product.

Protocol 3: Oxidative Workup for Unreacted Stannanes

Use this protocol when you suspect the presence of non-polar tin species like Bu₃SnH or Bu₃SnSnBu₃.

Step-by-Step Methodology:

-

Dilution: Dilute the crude reaction mixture with a suitable solvent like diethyl ether or THF.

-

Iodine Treatment: To the stirred solution, add a solution of iodine (I₂) in the same solvent dropwise until the characteristic purple/brown color of iodine persists. This indicates that all reactive tin species have been consumed.

-

Quench: Quench the excess iodine by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

-

KF Wash: Proceed with the standard aqueous KF wash as described in Protocol 1 to remove the newly formed Bu₃SnI (as Bu₃SnF).

Advanced & Alternative Strategies

For particularly challenging separations or specialized applications, consider these advanced methods.

| Method | Principle | Advantages | Disadvantages |

| Fluorous Tin Reagents | Utilizes tin reagents with perfluoroalkyl ("fluorous") tags. After reaction, the fluorous tin byproducts are selectively removed by liquid-liquid extraction with a fluorous solvent (e.g., FC-72) or by solid-phase extraction on fluorous silica gel.[11][12] | Extremely high efficiency of separation, allowing for easy recovery and recycling of the tin reagent.[11] | Requires synthesis of specialized fluorous stannanes, which adds cost and steps to the overall process.[11][12] |

| Scavenger Resins | Employs solid-supported reagents (polymers) with functional groups that selectively bind to metal species. For tin, thiol-based resins are common. The crude product solution is stirred with the resin, which is then simply filtered off. | Operationally simple; just stir and filter. High selectivity is possible. Avoids aqueous workups. | Resins can be expensive. Requires screening to find the optimal resin and may require long incubation times (4-16h). |

| DBU/I₂ Treatment | A variation of the oxidative workup. The mixture is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by an iodine solution.[2][10] | Effective for removing unreacted tin reagents.[2] | Introduces additional reagents (DBU, iodine) that must subsequently be removed.[2] |

References

-

Workup for Removing Tin Byproducts - Merlic Group, UCLA. (URL: [Link])

-

Curran, D. P., Hoshino, M., & Degenkolb, P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349. (URL: [Link])

-

Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. (URL: [Link])

-

Stille Coupling - Organic Synthesis. (URL: [Link])

-

Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. PubMed. (URL: [Link])

-

An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (URL: [Link])

-

Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. (URL: [Link])

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [Review]. Angewandte Chemie International Edition in English, 25(6), 508-524. (Note: A general foundational reference for the reaction itself). (URL: [Link])

-

Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. (URL: [Link])

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. sdlookchem.com [sdlookchem.com]

- 11. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Organotin Residues

Topic: Advanced Strategies for the Removal of Organostannanes from Reaction Mixtures Document ID: TS-ORG-SN-004 Version: 2.1 (Current)

Executive Summary & Diagnostic Context[1][2][3]